molecular formula C19H39N3 B8040666 N-cyclohexyl-N'-[3-(cyclohexylamino)propyl]-N'-methylpropane-1,3-diamine

N-cyclohexyl-N'-[3-(cyclohexylamino)propyl]-N'-methylpropane-1,3-diamine

Cat. No.: B8040666
M. Wt: 309.5 g/mol
InChI Key: PIDPGZGNIYMRIT-UHFFFAOYSA-N
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Description

N-cyclohexyl-N’-[3-(cyclohexylamino)propyl]-N’-methylpropane-1,3-diamine: is an organic compound belonging to the class of aliphatic amines. This compound is characterized by the presence of cyclohexyl groups attached to a propane-1,3-diamine backbone. It is a versatile chemical used in various industrial and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Hydrogenation of Aniline Derivatives

      Starting Materials: Aniline derivatives, hydrogen gas.

      Catalysts: Cobalt or nickel-based catalysts.

      Reaction Conditions: High pressure and temperature.

      Process: The aniline derivative undergoes hydrogenation in the presence of a catalyst to form the desired amine compound.

  • Alkylation of Ammonia

      Starting Materials: Cyclohexanol, ammonia.

      Catalysts: Acidic catalysts such as sulfuric acid.

      Reaction Conditions: Elevated temperatures.

      Process: Cyclohexanol is alkylated with ammonia to produce the target compound.

Industrial Production Methods

In industrial settings, the production of N-cyclohexyl-N’-[3-(cyclohexylamino)propyl]-N’-methylpropane-1,3-diamine typically involves large-scale hydrogenation processes using continuous flow reactors. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, hydrogen peroxide.

      Conditions: Acidic or basic medium.

      Products: Oxidized amine derivatives.

  • Reduction

      Reagents: Lithium aluminum hydride, sodium borohydride.

      Conditions: Anhydrous conditions.

      Products: Reduced amine derivatives.

  • Substitution

      Reagents: Halogenating agents like thionyl chloride.

      Conditions: Room temperature or slightly elevated temperatures.

      Products: Substituted amine derivatives.

Major Products Formed

The major products formed from these reactions include various substituted and oxidized derivatives of the original compound, which can be further utilized in different chemical processes.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

    Cell Signaling: Studied for its effects on cell signaling mechanisms.

Medicine

    Drug Development: Explored as a potential therapeutic agent due to its unique structural properties.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion in biological systems.

Industry

    Corrosion Inhibition: Used as a corrosion inhibitor in various industrial applications.

    Polymer Production: Utilized in the production of specialty polymers and resins.

Mechanism of Action

The mechanism by which N-cyclohexyl-N’-[3-(cyclohexylamino)propyl]-N’-methylpropane-1,3-diamine exerts its effects involves interaction with molecular targets such as enzymes and receptors. It can modulate enzyme activity by binding to the active site or allosteric sites, thereby influencing metabolic pathways. Additionally, it can affect cell signaling pathways by interacting with specific receptors on the cell surface.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexylamine

      Structure: Contains a single cyclohexyl group attached to an amine.

      Differences: Lacks the propane-1,3-diamine backbone and additional cyclohexyl groups.

  • N-cyclohexyl-1,3-propanediamine

      Structure: Similar backbone but lacks the N’-methyl group.

      Differences: Different substitution pattern leading to varied chemical properties.

  • N-(3-aminopropyl)cyclohexylamine

      Structure: Contains a cyclohexyl group and a propylamine chain.

      Differences: Lacks the N’-methyl group and additional cyclohexyl group.

Uniqueness

N-cyclohexyl-N’-[3-(cyclohexylamino)propyl]-N’-methylpropane-1,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-cyclohexyl-N'-[3-(cyclohexylamino)propyl]-N'-methylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39N3/c1-22(16-8-14-20-18-10-4-2-5-11-18)17-9-15-21-19-12-6-3-7-13-19/h18-21H,2-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDPGZGNIYMRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCNC1CCCCC1)CCCNC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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